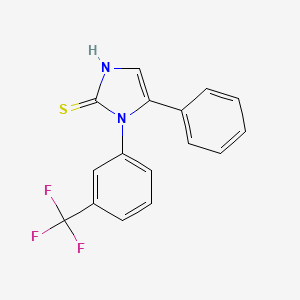

5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazole, which is a heterocyclic compound. The name suggests that it has phenyl groups and a trifluoromethyl group attached to the imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules using various methods, including the use of reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) with a phenyl group and a trifluoromethyl group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the phenyl groups, as well as their positions on the imidazole ring, would influence properties like polarity, solubility, and reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Potential : Researchers have explored the antiproliferative effects of this compound against cancer cell lines. Its unique structure may interfere with tumor growth pathways, making it a potential candidate for further investigation in cancer therapy .

- Enzyme Inhibition : The trifluoromethyl group and imidazole moiety could interact with enzymes, leading to inhibition. Investigating its selectivity against specific enzymes could reveal novel drug targets .

Materials Science

- Photoluminescent Properties : The compound’s aromatic system and trifluoromethyl group contribute to its photoluminescence. Researchers have studied its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Sensors and Detectors : The unique electronic properties of this compound make it suitable for chemical sensors and detectors. Its fluorescence response to specific analytes could be harnessed for environmental monitoring or medical diagnostics .

Agrochemicals

- Pesticide Development : The trifluoromethyl-substituted imidazole ring may exhibit insecticidal or fungicidal activity. Researchers have investigated its potential as a new class of agrochemicals .

Coordination Chemistry

- Metal Complexes : The compound’s sulfur atom can coordinate with transition metals, forming stable complexes. These complexes may find applications in catalysis, molecular recognition, or materials synthesis .

Computational Chemistry

- Quantum Chemical Studies : Researchers have employed computational methods to explore the electronic structure, reactivity, and thermodynamic properties of this compound. Such studies aid in understanding its behavior and predicting its interactions with other molecules .

Organic Synthesis

- Building Block : The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. Researchers have utilized it in the construction of heterocyclic compounds and functionalized derivatives .

Future Directions

properties

IUPAC Name |

4-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-4-8-13(9-12)21-14(10-20-15(21)22)11-5-2-1-3-6-11/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKICEOJHJREIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2765280.png)

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)

![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2765294.png)

![3-Methyl-1-(1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2765297.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)